

optimizing CC-90003 dosage to minimize toxicity in animal models

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Compound of Interest				
Compound Name:	CC-90003			
Cat. No.:	B606531	Get Quote		

Technical Support Center: CC-90003

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **CC-90003** to minimize toxicity in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CC-90003?

A1: **CC-90003** is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] By binding to ERK1/2, it prevents their activation and blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: In which animal models has CC-90003 shown efficacy?

A2: **CC-90003** has demonstrated preclinical efficacy in various xenograft and patient-derived xenograft (PDX) models of cancers with activating mutations in the MAPK pathway, particularly KRAS mutations.[3][4][5] Efficacious models include those for pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer.[3]



Q3: What is the recommended starting dose for CC-90003 in mouse models?

A3: Based on preclinical studies, a common starting dose for oral administration in mice is in the range of 25-50 mg/kg, administered once daily (qd) or twice daily (bid).[1][5] The minimally efficacious dose in an HCT-116 xenograft model was determined to be 50 mg/kg once daily.[5] However, the optimal dose will depend on the specific tumor model and the desired balance between efficacy and toxicity.

Q4: What is the known toxicity profile of **CC-90003** in animals?

A4: The most significant toxicity observed with **CC-90003** is neurotoxicity.[6][7] Preclinical studies in dogs revealed reversible peripheral neuropathy.[6][7] Interestingly, mice did not show signs of neuropathy at similar daily dosing regimens, suggesting a species-specific toxicity.[6] [7] In the HCT-116 xenograft model, doses of 50 mg/kg bid and 75 mg/kg bid led to mortality.[1] The clinical development of **CC-90003** was discontinued due to neurotoxicity observed in a Phase la trial in humans.[6]

Q5: How should **CC-90003** be prepared for oral administration in mice?

A5: A commonly used vehicle for the oral gavage of **CC-90003** (free base) in mice is a suspension of 5% DMSO, 15% Solutol, and 80% PBS.[1] It is recommended to prepare the formulation fresh daily.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected animal mortality	- Dose is too high for the specific animal strain or model Improper formulation leading to poor solubility and absorption Off-target toxicities.	- Reduce the dose and/or the frequency of administration Ensure the vehicle is appropriate and the drug is fully suspended before each administration Monitor animals closely for any signs of distress and consider a full necropsy to determine the cause of death.
Lack of tumor growth inhibition	- The tumor model is resistant to ERK inhibition Insufficient drug exposure due to low dosage or poor bioavailability Incorrect administration of the compound.	- Confirm the activation of the MAPK pathway in your tumor model Consider a dose-escalation study to determine the maximally tolerated and efficacious dose Ensure proper oral gavage technique to deliver the full intended dose.
Signs of neurotoxicity in non- rodent models (e.g., gait disturbance, weakness)	- On-target (ERK inhibition) and/or off-target kinase inhibition affecting neuronal function.	- Immediately reduce the dose or discontinue treatment Monitor the animal closely for recovery Consider using a different animal model if neurotoxicity is a limiting factor for your study.
Significant body weight loss (>15%)	- General toxicity of the compound Dehydration or reduced food intake due to adverse effects.	- Reduce the dose of CC- 90003 Provide supportive care, such as supplemental hydration and palatable food Monitor body weight at least three times per week.



Data Presentation

Table 1: Summary of CC-90003 Efficacy in Preclinical Models

Cancer Type	Animal Model	Dosage Regimen	Observed Efficacy	Reference
Colorectal Cancer	HCT-116 Xenograft	12.5 mg/kg bid	Tumor Growth Inhibition	[1]
Colorectal Cancer	HCT-116 Xenograft	25 mg/kg bid	Tumor Growth Inhibition	[1]
Colorectal Cancer	HCT-116 Xenograft	50 mg/kg qd	65% Tumor Growth Inhibition	[5]
Colorectal Cancer	HCT-116 Xenograft	100 mg/kg qd	Tumor Growth Inhibition	[1]
Lung Cancer	LXFA-983 PDX	50 mg/kg qd	Tumor Stasis	[3]
Pancreatic Cancer	PAXF-2059 PDX	50 mg/kg qd	Tumor Stasis	[3]
Colorectal Cancer	CXF-243 PDX	50 mg/kg qd	Less Responsive	[3]

Table 2: Observed Toxicities of CC-90003 in Animal Models



Animal Model	Dosage Regimen	Observed Toxicity	Reference
Mouse (HCT-116 Xenograft)	50 mg/kg bid	Mortality	[1]
Mouse (HCT-116 Xenograft)	75 mg/kg bid	Mortality	[1]
Dog	Not specified	Reversible Peripheral Neuropathy	[6][7]
Mouse	Daily dosing	No signs of neuropathy	[6][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of CC-90003 in a Subcutaneous Xenograft Mouse Model

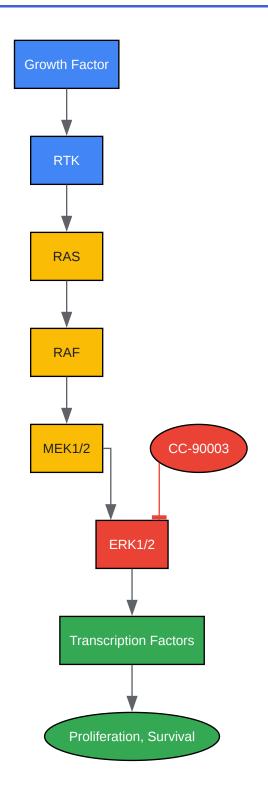
- Cell Culture and Implantation:
 - Culture HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
 - Harvest cells during the exponential growth phase.
 - Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).
 - \circ Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 μ L into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width²)/2.
 - When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.



- · Drug Preparation and Administration:
 - Prepare the vehicle: 5% DMSO, 15% Solutol, and 80% PBS.
 - Prepare the CC-90003 formulation fresh daily by suspending the required amount of the compound in the vehicle to achieve the desired concentration for the target dose (e.g., 50 mg/kg).
 - Administer the formulation or vehicle control to the mice via oral gavage once or twice daily.
- Animal Monitoring for Efficacy and Toxicity:
 - Measure tumor volume 2-3 times per week.
 - Record body weight 2-3 times per week.
 - Monitor the mice daily for clinical signs of toxicity, including changes in behavior (lethargy, hunched posture), ruffled fur, and signs of dehydration.
- · Study Endpoint and Tissue Collection:
 - Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
 - At necropsy, excise and weigh the tumors.
 - Collect tissues for further analysis (e.g., pharmacodynamics, histology) as required.

Mandatory Visualizations

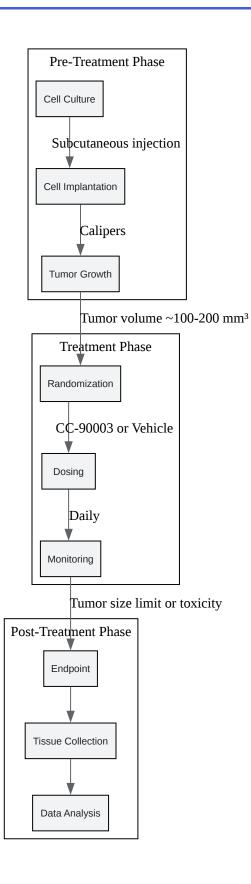




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Caption: MAPK signaling pathway and the inhibitory action of CC-90003 on ERK1/2.

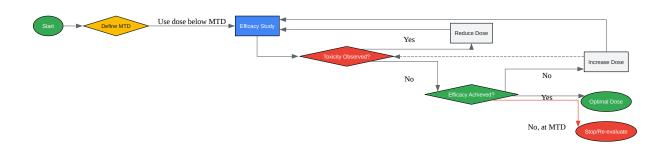




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Caption: Experimental workflow for an in vivo efficacy study of CC-90003.





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Caption: Logical workflow for optimizing **CC-90003** dosage in animal models.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model Altogen Labs [altogenlabs.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical approach to the acute neurological intoxication [veterinaryirelandjournal.com]





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